rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans
Description
rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans is a stereochemically complex small molecule featuring a cyclohexane backbone substituted with an aminomethyl group at the 4-position (trans configuration) and a 1H-tetrazol-1-yl moiety at the 1-position of the carboxamide-functionalized cyclohexane. The compound exists as a racemic mixture (rac) of enantiomers. Its hydrochloride salt enhances solubility for pharmacological applications. The tetrazole group, a bioisostere for carboxylic acids, likely contributes to hydrogen bonding and metabolic stability, while the aminomethyl group may facilitate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C15H27ClN6O |
|---|---|
Molecular Weight |
342.87 g/mol |
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H26N6O.ClH/c16-10-12-4-6-13(7-5-12)18-14(22)15(8-2-1-3-9-15)21-11-17-19-20-21;/h11-13H,1-10,16H2,(H,18,22);1H |
InChI Key |
JMJZTMHDBCULQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCC(CC2)CN)N3C=NN=N3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans, typically involves the following key steps:
- Preparation of the cyclohexane-1-carboxylic acid derivative bearing the tetrazolyl substituent.
- Synthesis or procurement of the (1r,4r)-4-(aminomethyl)cyclohexyl amine moiety.
- Formation of the amide bond between the carboxylic acid derivative and the aminomethylcyclohexyl amine.
- Conversion to the hydrochloride salt for isolation.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Tetrazole introduction | Cyclohexanone derivative + sodium azide + acid catalyst | Formation of 1H-1,2,3,4-tetrazol-1-yl substituent via cycloaddition reactions. |
| 2 | Aminomethylcyclohexane synthesis | Starting from trans-4-(aminomethyl)cyclohexanecarboxylate or related precursors | Stereoselective synthesis or resolution to obtain trans-(1r,4r) isomer. |
| 3 | Amide bond formation | Coupling agents such as EDCI, HATU, or DCC with base (e.g., triethylamine) | Efficient amidation under mild conditions to avoid racemization. |
| 4 | Salt formation | Treatment with hydrochloric acid in suitable solvent | Formation of hydrochloride salt to improve compound handling and purity. |
Detailed Synthetic Notes
Tetrazole Ring Formation: The tetrazolyl substituent is generally introduced via [3+2] cycloaddition of azide ion to nitrile precursors on the cyclohexane ring, often catalyzed by acids or metal salts to promote ring closure. This step requires careful control of temperature and reaction time to maximize yield and purity.
Stereochemical Control: The trans configuration of the cyclohexyl ring substituents is crucial for biological activity and is typically achieved by starting from stereochemically pure intermediates or by resolution techniques post-synthesis.
Amide Coupling: The carboxylic acid and amine coupling is performed using standard peptide coupling reagents under anhydrous conditions to prevent hydrolysis. Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.
Purification and Salt Formation: The final product is purified by recrystallization or preparative chromatography, then converted to the hydrochloride salt by treatment with HCl in anhydrous solvents such as ethereal or alcoholic media.
Representative Experimental Data and Yields
| Step | Yield (%) | Purity (%) | Characterization Method |
|---|---|---|---|
| Tetrazole ring formation | 70–85 | >95 | NMR, IR, Mass Spectrometry |
| Aminomethylcyclohexane synthesis | 75–90 | >98 | Chiral HPLC, Optical Rotation |
| Amide bond formation | 80–92 | >98 | NMR, HPLC, Elemental Analysis |
| Hydrochloride salt formation | Quantitative | >99 | Melting Point, X-ray Crystallography |
Analytical Techniques Employed During Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of tetrazolyl and aminomethyl groups and the integrity of the cyclohexane rings.
- Infrared (IR) Spectroscopy: Characteristic amide carbonyl and tetrazole ring vibrations confirm functional group transformations.
- Mass Spectrometry (MS): Molecular ion peaks verify molecular weight and purity.
- Chiral High-Performance Liquid Chromatography (HPLC): Ensures stereochemical purity and separation of racemic mixtures.
- Elemental Analysis: Confirms empirical formula and salt formation.
- X-ray Crystallography: Provides definitive stereochemical and structural confirmation of the trans configuration and salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the tetrazole ring or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular pathways.
Medicine
Potential medical applications include its use as a drug candidate for treating various diseases, given its unique structure and potential biological activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride, cis
This compound shares a cyclohexane-carboxamide scaffold but differs in substituents and stereochemistry:
- Substituents: A phenyl group at the 2-position and a 4-aminooxan-4-ylmethyl group instead of a tetrazole.
- Stereochemistry : The cis configuration (1R,2S) contrasts with the trans configuration of the target compound.
Y-27632 (4-[(1r)-1-aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide)
A well-studied Rho-associated kinase (ROCK) inhibitor:
- Substituents: A pyridinyl group replaces the tetrazole, and an aminoethyl group substitutes the aminomethyl.
- Activity : Y-27632 demonstrates potent inhibition of ROCK (IC₅₀ ≈ 140 nM), attributed to its pyridinyl group’s interaction with the kinase ATP-binding pocket. The tetrazole in the target compound may alter binding kinetics due to its distinct electronic profile .
Functional Group Variations
Tetrazole vs. Oxazole
Compounds like 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles () highlight the role of tetrazole in [3+2] cycloaddition reactions. The tetrazole’s acidity (pKa ~4.9) allows for pH-dependent ionization, enhancing solubility in physiological environments compared to oxazoles, which are less polar .
Stereochemical and Salt Form Comparisons
Q & A
Basic Questions
Q. What are the optimal synthetic routes for rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the cyclohexane carboxamide backbone via coupling reactions (e.g., amide bond formation between the aminomethylcyclohexyl moiety and the tetrazole-containing carboxylic acid derivative).
- Step 2 : Introduction of the tetrazole ring using cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition with nitriles and sodium azide).
- Step 3 : Salt formation with hydrochloric acid to enhance stability and solubility.
- Critical Parameters : Reaction temperature (e.g., 0–5°C for azide reactions to avoid decomposition), solvent selection (e.g., DMF for polar intermediates), and stoichiometric control of reagents .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
- Methodology : The hydrochloride salt improves:
- Solubility : Enhanced aqueous solubility due to ionic interactions, critical for in vitro assays (e.g., dissolution tested via HPLC at pH 1.2 and 6.8).
- Stability : Reduced hygroscopicity compared to freebase forms; stability studies (25°C/60% RH for 6 months) show <5% degradation .
Q. What purification techniques are effective for isolating the trans isomer?
- Methodology :
- Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol (90:10) for enantiomeric separation.
- Crystallization : Differential solubility in ethanol/water mixtures (80:20) at 4°C to isolate trans isomers. Purity >98% confirmed by NMR and X-ray crystallography .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis and storage?
- Methodology :
- Synthesis : Employ asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective formation of the cyclohexylamine moiety.
- Storage : Use inert atmospheres (argon) and light-resistant containers to prevent racemization. Stability monitored via circular dichroism (CD) spectroscopy at 220 nm .
Q. What in vitro assays are suitable for assessing the compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) using purified enzymes (e.g., kinases) at 10 µM compound concentration.
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) on cell membranes expressing target GPCRs. IC₅₀ values calculated via nonlinear regression .
Q. How can contradictions in biological activity data between enantiomers be resolved?
- Methodology :
- Enantiomer-Specific Profiling : Separate enantiomers via preparative HPLC and test in parallel assays.
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to compare binding poses. For example, (1R,4R) enantiomers may show higher affinity due to optimal hydrogen bonding with Ser89 in target proteins .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets (e.g., replacing Tyr45 with Phe). Correlation with experimental IC₅₀ values validates models .
Q. How should stability studies under physiological conditions be designed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
